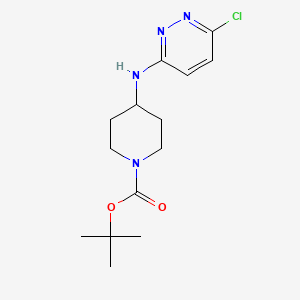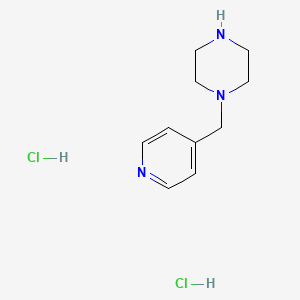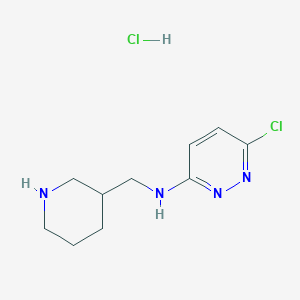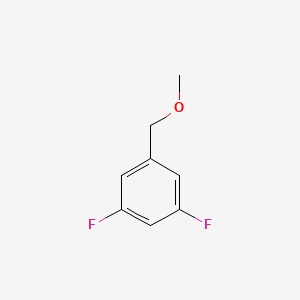
1,3-Difluoro-5-(methoxymethyl)benzene
描述
1,3-Difluoro-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol . It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
作用机制
Target of Action
Similar compounds are often used in the synthesis of pharmaceutical and pesticide intermediates , suggesting that its targets could be varied depending on the specific derivative synthesized.
Mode of Action
It’s worth noting that difluorobenzenes are often used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 1,3-Difluoro-5-(methoxymethyl)benzene may interact with its targets through the formation of new carbon-carbon bonds.
Biochemical Pathways
Given its potential use in the synthesis of pharmaceutical and pesticide intermediates , it’s likely that the compound could affect a wide range of biochemical pathways depending on the specific derivative synthesized.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
As a potential intermediate in the synthesis of pharmaceuticals and pesticides , its effects would likely depend on the specific derivative synthesized and its intended target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability under normal temperatures and pressures suggests that it may be less effective or stable under extreme conditions. Additionally, its insolubility in water could affect its distribution and bioavailability in aqueous environments.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(methoxymethyl)benzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
1,3-Difluoro-5-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the fluorine atoms or the methoxymethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include de-fluorinated or de-methoxymethylated compounds.
科学研究应用
1,3-Difluoro-5-(methoxymethyl)benzene is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
相似化合物的比较
Similar Compounds
1,3-Difluorobenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1,3-Dimethoxybenzene: Lacks the fluorine atoms, resulting in different reactivity and stability.
1,3-Difluoro-5-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its chemical properties.
Uniqueness
1,3-Difluoro-5-(methoxymethyl)benzene is unique due to the combination of fluorine atoms and a methoxymethyl group, which provides a balance of stability and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
属性
IUPAC Name |
1,3-difluoro-5-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFHABDFGKVJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666682 | |
| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228122-40-5 | |
| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

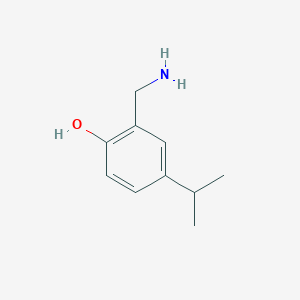
![2-[2-(Propan-2-yl)cyclopropyl]aniline](/img/structure/B1501102.png)
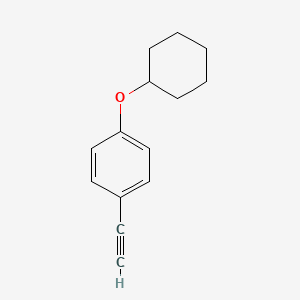
![Phenol, 4-[(3-methylcyclopentyl)oxy]-](/img/structure/B1501105.png)
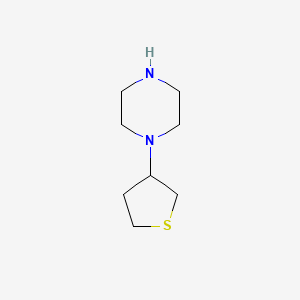
![3-Benzyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B1501107.png)
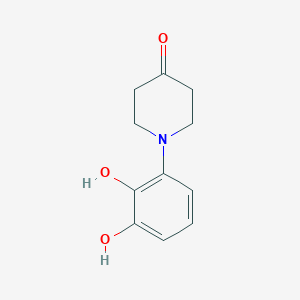
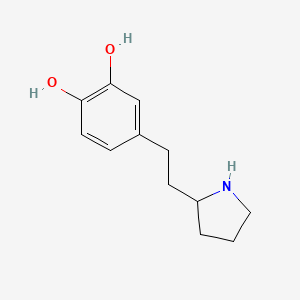
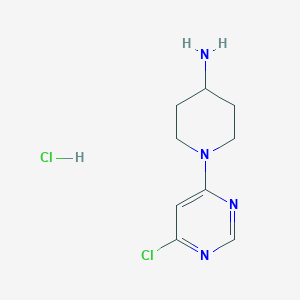
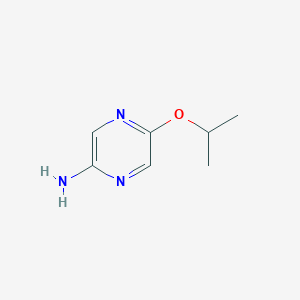
![3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid](/img/structure/B1501119.png)
